trimethoxychlorosilane
Overview
Description
trimethoxychlorosilane is an organosilicon compound with the molecular formula C3H9ClO3Si. It is a colorless liquid that is commonly used in organic synthesis and material science. The compound is known for its reactivity and versatility, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Chloro(trimethoxy)silane, also known as Chlorotrimethoxysilane, is a compound primarily used for the preparation of silicone materials . It is an important substance for producing silane coupling agents . The primary targets of Chloro(trimethoxy)silane are surfaces that require modification, particularly in the field of bio- and nano-materials .
Mode of Action
Chloro(trimethoxy)silane interacts with its targets through a process known as silylation . This compound contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . These bonds allow Chloro(trimethoxy)silane to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Biochemical Pathways
The biochemical pathways affected by Chloro(trimethoxy)silane are primarily related to the synthesis of silicone materials . The compound’s active silicon-hydrogen bond and hydrolyzable siloxane bonds enable it to participate in various reactions, leading to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
The molecular and cellular effects of Chloro(trimethoxy)silane’s action primarily involve the modification of surfaces. Chloro(trimethoxy)silane forms a self-assembled monolayer (SAMs) that facilitates the surface modification of different bio- and nano- materials . This modification can enhance the properties of the materials, making them more suitable for their intended applications.
Action Environment
The action, efficacy, and stability of Chloro(trimethoxy)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound . Therefore, it is typically stored and used under dry conditions to maintain its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
Chloro(trimethoxy)silane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Thereby, Chloro(trimethoxy)silane can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Molecular Mechanism
Chloro(trimethoxy)silane, as an organosilicon compound, can participate in a variety of chemical reactions. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . These properties allow it to engage in copolymerization, polycondensation, and disproportionation reactions .
Metabolic Pathways
As an organosilicon compound, it is known to participate in a variety of chemical reactions, including copolymerization, polycondensation, and disproportionation reactions .
Preparation Methods
trimethoxychlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of tetrachlorosilane with anhydrous methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent moisture from interfering with the process. The mixture is stirred for about 30 minutes to ensure complete reaction . Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
trimethoxychlorosilane undergoes various types of chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: When exposed to water, chlorotrimethoxysilane hydrolyzes to form methanol and silanol groups. This reaction is highly exothermic and must be controlled to prevent violent reactions.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: This compound can react with nucleophiles, such as alcohols and amines, to replace the chlorine atom with other functional groups
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trimethoxychlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: In biological research, chlorotrimethoxysilane is used to modify surfaces of glass and other materials to make them hydrophobic, which is useful in various biochemical assays.
Medicine: The compound is used in the development of drug delivery systems and biomedical devices due to its ability to form stable siloxane bonds.
Industry: In industrial applications, chlorotrimethoxysilane is used in the production of silicone polymers, coatings, and adhesives
Comparison with Similar Compounds
trimethoxychlorosilane can be compared with other similar organosilicon compounds, such as trimethylsilyl chloride and chlorotriethoxysilane.
Trimethylsilyl chloride: This compound is similar in structure but has three methyl groups instead of methoxy groups. It is less reactive towards hydrolysis compared to chlorotrimethoxysilane.
Chlorotriethoxysilane: This compound has ethoxy groups instead of methoxy groups, making it slightly less volatile and more stable under certain conditions
This compound is unique due to its high reactivity and versatility, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
chloro(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVJWBYNOWIOFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)(OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342000 | |
Record name | Chloro(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4668-00-2 | |
Record name | Chloro(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chlorotrimethoxysilane contribute to the creation of ordered silica-based materials?
A1: Chlorotrimethoxysilane acts as a versatile precursor for building ordered silica-based materials. [] It can be used to synthesize stable tert-alkoxysilanetriols, which serve as molecular building blocks. [] Upon controlled hydrolysis and polycondensation, these silanetriols can form ordered silica-organic nanocomposites with distinct laminated morphologies. []
Q2: Can you explain the role of chlorotrimethoxysilane in creating microporous silica and its significance?
A2: Chlorotrimethoxysilane is crucial in a multi-step synthesis of microporous silica. It's first used to silylate tert-alkoxysilanetriols, resulting in well-defined oligomeric alkoxysilanes. [] These oligomers then undergo hydrolysis and polycondensation, followed by acid treatment to yield the final microporous silica with tightly controlled pore sizes. [] This controlled porosity is highly valuable in applications requiring specific surface area and adsorption properties.
Q3: The research mentions a "click reaction" involving a derivative of chlorotrimethoxysilane. Could you elaborate on this reaction and its relevance to material properties?
A3: Researchers synthesized 3-azidopropyltrimethoxysilane using chlorotrimethoxysilane as a starting material. [] This azide-functionalized silane then underwent a click reaction with propargyl alcohol, attaching a magnetic nanoparticle to the silane structure. [] This click reaction impacted the material's thermal properties; specifically, it reduced the glass transition temperature of the resulting composite. [] This control over thermal properties is essential for tailoring materials for specific applications.
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